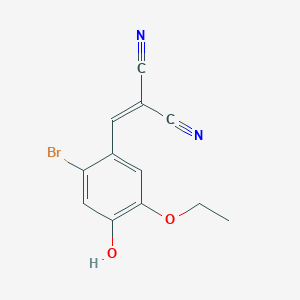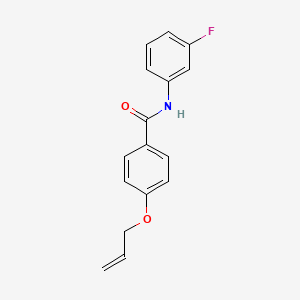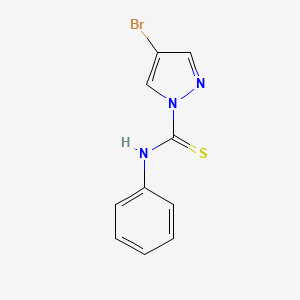
(2-bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile
Vue d'ensemble
Description
(2-bromo-5-ethoxy-4-hydroxybenzylidene)malononitrile is a useful research compound. Its molecular formula is C12H9BrN2O2 and its molecular weight is 293.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.98474 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Detection of Cyanide in Water
Malononitrile derivatives, such as 2-(4-hydroxybenzylidene)malononitrile, have been synthesized and utilized as optical devices for anionic detection, particularly for the detection of cyanide (CN−) in water. These compounds change color in the presence of cyanide, acting as chromogenic chemosensors. This application is crucial for environmental monitoring, given the toxicity of cyanide and its potential presence in drinking water. The high selectivity and sensitivity of these compounds make them valuable tools for environmental safety and compliance with World Health Organization guidelines for potable water (Schramm et al., 2016).
Herbicide Resistance in Plants
Research has also explored the incorporation of bacterial detoxification genes into plants to confer resistance to herbicides. For example, the bxn gene from Klebsiella ozaenae, encoding a nitrilase that detoxifies bromoxynil (a structurally related compound to malononitrile derivatives), has been introduced into tobacco plants, resulting in herbicide resistance. This biotechnological application provides a method for protecting crops against herbicide damage while maintaining weed control, highlighting the potential for genetic engineering in agriculture (Stalker et al., 1988).
Ground State Proton Transfer
Malononitrile derivatives have also been studied for their ability to act as photoacids and intramolecular charge transfer (ICT) probes. These compounds can monitor solvent-specific ground state proton transfer processes, offering insights into solvent dynamics and molecular interactions. Such research is pivotal for understanding chemical reactions at the molecular level and developing new materials with tailored optical properties (Panja, 2020).
Antibacterial Activity
Further, malononitrile derivatives have been synthesized and evaluated for their antimicrobial activity. Studies on compounds like 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have shown significant antibacterial effects against various bacterial strains. Such compounds open new avenues for the development of novel antimicrobial agents, addressing the growing concern of antibiotic resistance (Bogdanowicz et al., 2013).
Propriétés
IUPAC Name |
2-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-2-17-12-4-9(3-8(6-14)7-15)10(13)5-11(12)16/h3-5,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPLAOPLIJZKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C#N)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-CHLORO-2-PYRIDINYL)-2-{[4-ETHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4624733.png)


![2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4624747.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
![N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4624782.png)
![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)
![2-{4-[(E)-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4624790.png)
![[2-(3-Chlorophenyl)ethyl][(4-methoxyphenyl)methyl]amine](/img/structure/B4624796.png)

